molecular formula C11H13N3 B2646252 [2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine CAS No. 1006442-61-0

[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine

Cat. No. B2646252
CAS RN: 1006442-61-0
M. Wt: 187.246
InChI Key: GSQKSUTWFBYKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-(3-Methyl-1H-pyrazol-1-yl)phenyl]methanamine” is a chemical compound with the molecular formula C11H13N3 . It’s a derivative of pyrazole, a class of compounds characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Chemical Reactions Analysis

Pyrazole derivatives, including “[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine”, have been used in the synthesis of herbicides . The specific chemical reactions involving this compound are not detailed in the available literature.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Devices

Platinum-group metal complexes play a crucial role in modern photovoltaic devices. While iridium (III) complexes are more commonly studied, platinum (II) complexes offer intriguing properties. Cyclometalated Pt (II) complexes, in particular, serve as efficient organic light-emitting structures. The photophysical and photochemical properties of Pt (II) complexes depend on the coordinating ligands. Pt (II) complexes with bidentate ligands, such as aryl-substituted N-heterocyclic compounds and 1,3-dicarbonyl compounds, exhibit improved luminescence. The combination of [2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine with Pt (II) cores could lead to novel complexes with tailored properties .

Antipromastigote Activity in Leishmaniasis

Molecular simulation studies have justified the potent in vitro antipromastigote activity of certain compounds, including [2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine. These compounds exhibit desirable fitting patterns in the LmPTR1 pocket (active site), characterized by lower binding free energy. This suggests their potential as antileishmanial agents .

Anticancer and Antioxidant Properties

The synthesis of 4,4’-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives, which include [2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine, has been explored. Some of these derivatives exhibit promising antioxidant and anticancer activities. Notably, derivatives 8j and 8e show greater capability than standard reference drugs, while derivatives 8m, 8c, and 8n demonstrate comparable or reasonable cytotoxic activity .

properties

IUPAC Name

[2-(3-methylpyrazol-1-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-6-7-14(13-9)11-5-3-2-4-10(11)8-12/h2-7H,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQKSUTWFBYKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=CC=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.